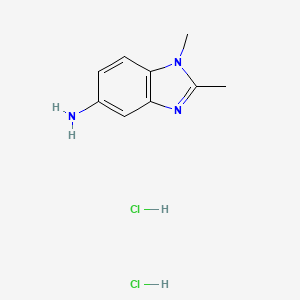
1,2-Dimethyl-1H-benzoimidazol-5-ylamine dihydrochloride
説明
1,2-Dimethyl-1H-benzoimidazol-5-ylamine dihydrochloride is a useful research compound. Its molecular formula is C9H13Cl2N3 and its molecular weight is 234.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
1. Pharmacological Properties and Therapeutic Potential
1,2-Dimethyl-1H-benzoimidazol-5-ylamine dihydrochloride and its derivatives have been explored for their diverse pharmacological properties and therapeutic potential. These compounds have been studied in the context of various health conditions and biological activities, highlighting their multifaceted roles in scientific research and potential applications in medicine.
Antiviral Activity : Certain bis-basic-substituted polycyclic aromatic compounds, including derivatives of this compound, have demonstrated significant antiviral properties. These compounds were found to prolong the survival of mice infected with lethal challenges of encephalomyocarditis (EMC) virus and exhibited broad-spectrum antiviral activity. The study identified specific compounds (such as 3,6-Bis[2-(dimethylamino)ethoxy]-9H-xanthen-9-one dihydrochloride) that were effective through both oral and subcutaneous administration, marking them as potential candidates for further development as antiviral agents (Carr et al., 1976).
Antidepressant Activity : The compound 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione, a derivative of this compound, demonstrated potential antidepressant activity in mice. It was effective in antagonizing tetrabenazine-induced ptosis and potentiated levodopa-induced behavioral changes. Importantly, the study noted that the compound did not inhibit the uptake of biogenic amines into brain synaptosomes nor did it exhibit significant monoamine oxidase inhibitory activity, suggesting a different mechanism of action compared to traditional tricyclic antidepressants and monoamine oxidase inhibitors (Wessels et al., 1980).
Antitumor and Anticancer Properties : Some derivatives of this compound have shown promising antitumor and anticancer activities. For instance, the study of benzonaphthyridine anti-cancer agents in mice, including compounds like N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carboxamide (SN 28049), highlighted the importance of lipophilicity and tumor pharmacokinetics in their antitumor activity. The study emphasized the strong correlation between the tumor pharmacokinetics of these compounds and their in vivo antitumor activity (Lukka et al., 2012).
Proton Pump Inhibition and Gastroprotective Effects : The compound YJA20379-2, which is a derivative of this compound, has been identified as a novel proton pump inhibitor with significant antiulcer activities. It has been studied for its effects on gastric H+-K+ ATPase activity, acid secretion, and its protective effects against experimental gastroduodenal lesions or ulcers in rats. The study found that YJA20379-2 potently suppressed acid secretion and provided protective effects against gastric mucosal damage (Chung et al., 1998).
Anxiolytic and Analgesic Potentials : A study explored the synthesis and pharmacological evaluation of novel tetrahydro[1,3]diazepino[1,2-a]benzimidazole derivatives, revealing their promising anxiolytic and analgesic potentials. The compounds demonstrated notable interactions with the GABAA receptor and the 5-HT2A receptor, indicating their relevance in the treatment of anxiety-related disorders and pain management (Maltsev et al., 2021).
Cardiovascular Effects and Inhibitor Discovery : The discovery of novel ribosomal S6 kinase 2 (RSK2) inhibitors, including (R)-5-Methyl-1-oxo-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a] indole-8-carboxylic acid [1-(3-dimethylamino-propyl)-1H-benzoimidazol-2-yl]-amide (BIX 02565), highlighted the importance of considering off-target binding and cardiovascular effects in drug discovery. Despite BIX 02565's high potency at the target, it exhibited off-target binding at multiple adrenergic receptor subtypes crucial in vascular tone and cardiac function control. This study underscores the significance of comprehensive cardiovascular profiling and high-throughput selectivity screening in the discovery and development of novel therapeutics (Fryer et al., 2012).
作用機序
特性
IUPAC Name |
1,2-dimethylbenzimidazol-5-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-6-11-8-5-7(10)3-4-9(8)12(6)2;;/h3-5H,10H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZFDNDRQGVKJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(5-Chloro-2,4-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B3033392.png)
![2-{[(3,5-Dichlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033393.png)
![2-{[(4-Bromo-2-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033397.png)
![2-{[(3,5-Dimethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033399.png)
![2-{[(3-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033400.png)
![4-Chloro-2-({[3-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B3033403.png)
![4-Chloro-2-{[(3,4-difluorophenyl)amino]methyl}phenol](/img/structure/B3033406.png)
![4-Chloro-2-{[(4-fluorophenyl)amino]methyl}phenol](/img/structure/B3033407.png)
![2-{[(2,5-Difluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033408.png)
![2-{[(2,4-Dimethylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033409.png)
![4-Chloro-2-{[(2-ethoxyphenyl)amino]methyl}phenol](/img/structure/B3033410.png)
![2-[2-(2,4-Dichlorophenyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B3033412.png)
![2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-methoxyphenol](/img/structure/B3033414.png)
![4-Chloro-2-{[(5-chloro-2-methoxyphenyl)amino]methyl}phenol](/img/structure/B3033415.png)
